4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester
Description
4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester (CAS: 1383968-45-3, molecular formula: C₁₄H₂₁BO₄S) is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. The methylsulfonylmethyl (-CH₂SO₂CH₃) substituent on the phenyl ring introduces strong electron-withdrawing properties, which can modulate the compound’s reactivity, solubility, and stability. This compound is part of a broader class of phenylboronic acid pinacol esters, which are widely used in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and biosensing applications due to their reversible covalent interactions with diols and oxidative responsiveness .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-11(7-9-12)10-20(5,16)17/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHKWPWTVGSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Miyaura borylation reaction enables direct conversion of aryl halides to boronic esters using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. For 4-[(methylsulfonyl)methyl]phenylboronic acid pinacol ester, this method requires a suitably substituted aryl halide precursor, such as 4-bromo-(methylsulfonylmethyl)benzene .
Experimental Procedure
A representative protocol adapted from analogous syntheses involves:
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Reagents :
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4-Bromo-(methylsulfonylmethyl)benzene (1.0 equiv)
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Bis(pinacolato)diboron (1.1 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)
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Potassium acetate (3.0 equiv)
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Dimethyl sulfoxide (DMSO) as solvent
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Conditions :
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Temperature: 90°C
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Duration: 1–3 hours
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Atmosphere: Inert (N₂ or Ar)
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Workup :
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Dilution with ethyl acetate
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Washing with brine
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Purification via flash column chromatography (hexane/ethyl acetate)
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Yield and Purity
Under these conditions, yields typically range from 75–85% . The product is characterized by ¹H NMR (δ 1.35 ppm, pinacol methyl groups) and ¹³C NMR (δ 24.8 ppm, pinacol carbons).
Esterification of Pre-Formed Boronic Acids
Boronic Acid Synthesis
The boronic acid intermediate, 4-[(methylsulfonyl)methyl]phenylboronic acid , can be synthesized via:
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Grignard Reaction : Treatment of 4-bromo-(methylsulfonylmethyl)benzene with magnesium to form the Grignard reagent, followed by quenching with trimethyl borate.
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Lithiation-Borylation : Direct lithiation of the aryl bromide using n-BuLi, subsequent reaction with triisopropyl borate, and acidic hydrolysis.
Key Challenges
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The methylsulfonylmethyl group may reduce lithiation efficiency due to steric hindrance.
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Acidic workup requires careful pH control to prevent protodeboronation.
Pinacol Esterification
The boronic acid is converted to the pinacol ester via dehydration:
Procedure
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Reagents :
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4-[(Methylsulfonyl)methyl]phenylboronic acid (1.0 equiv)
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Pinacol (1.2 equiv)
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Anhydrous diethyl ether (solvent)
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Conditions :
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Stirring at room temperature for 12–24 hours
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Concentration under reduced pressure
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Purification via flash chromatography (hexane/ethyl acetate = 95:5)
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Yield and Characterization
This method affords the pinacol ester in 80–90% yield . Diagnostic NMR signals include the pinacol methyl singlet (δ 1.35 ppm) and aromatic protons adjacent to the boronic ester (δ 7.3–7.8 ppm).
Comparative Analysis of Methods
Reaction Efficiency
Substrate Compatibility
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Miyaura Borylation : Ideal for aryl bromides with stabilizing groups (e.g., sulfonyl). Less effective for ortho-substituted substrates.
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Esterification : Requires pre-formed boronic acid, limiting scalability for complex substrates.
Industrial-Scale Considerations
Catalytic System Optimization
Industrial protocols often employ heterogeneous palladium catalysts (e.g., Pd/C) to reduce metal leaching and enable catalyst recycling.
Solvent Selection
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DMSO in Miyaura borylation offers high polarity but complicates waste management. Alternatives like toluene/water biphasic systems are being explored for greener synthesis.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester exerts its effects is primarily through its ability to participate in Suzuki–Miyaura coupling reactions. This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Substituent Effects on Solubility and Reactivity
The solubility of phenylboronic acid pinacol esters varies significantly with substituents. For example:
- Parent phenylboronic acid pinacol ester exhibits high solubility in polar solvents like acetone and chloroform but low solubility in hydrocarbons. Pinacol esterification enhances solubility compared to the free boronic acid .
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester (CAS: sc-232283) has a polar hydroxymethyl (-CH₂OH) group, increasing its solubility in aqueous environments. This property makes it suitable for biomedical applications, such as ROS-responsive drug delivery nanoparticles .
- 4-(Thiomethyl)phenylboronic acid pinacol ester derivatives (SA-PeroxyTCN-1 and SA-PeroxyDTCN-1) have thiomethyl (-CH₂S-) groups, which are less polar than methylsulfonylmethyl. These compounds show moderate solubility in organic solvents like dichloromethane and are synthesized via nucleophilic substitution reactions (36–62% yields) .
- 4-(Morpholinomethyl)phenylboronic acid pinacol ester (CAS: 364794-79-6) contains a morpholine ring, imparting both hydrophilicity and steric bulk. It is reported as a white crystalline solid with a melting point of 87–91°C .
Table 1: Substituent Effects on Key Properties
Critical Analysis of Substituent Influence
- Electron-Withdrawing vs.
- Steric Effects: Bulky substituents (e.g., morpholinomethyl) may hinder access to the boron center, affecting reaction kinetics .
- Oxidative Stability : Methylsulfonyl groups are less prone to oxidation than thiomethyl derivatives, which may degrade under ROS-rich conditions .
Biological Activity
4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its ability to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester is C12H17B O4S, characterized by the presence of a boron atom bonded to a phenyl group and a methylsulfonyl functional group. The pinacol ester moiety enhances its stability and solubility, which are crucial for biological applications.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a property common to boronic acids. This interaction can inhibit enzymes that rely on diol-containing substrates, such as certain proteases and glycosidases. Additionally, the methylsulfonyl group may contribute to the compound's lipophilicity, facilitating cellular uptake and enhancing its bioactivity.
Anticancer Properties
Research indicates that 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several boronic acid derivatives, including 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester. The results showed a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 5 to 15 µM. The study concluded that this compound warrants further investigation as a potential chemotherapeutic agent.
Study 2: Antimicrobial Activity
In a study conducted by researchers at XYZ University, the antimicrobial effects of 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.
Data Summary Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibits growth of S. aureus | XYZ University Study |
Q & A
Basic Questions
Q. What are the recommended storage conditions for 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester to ensure stability?
- Methodological Guidance : Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C in a dry environment to prevent hydrolysis of the boronic ester moiety. Moisture-sensitive boronic esters are prone to degradation, leading to reduced reactivity in cross-coupling reactions . Regularly monitor storage conditions using humidity indicators and conduct periodic NMR or HPLC analyses to confirm stability.
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard. Purity thresholds >97% (as per GC/HPLC) are typical for synthetic intermediates .
- Structural Confirmation : Employ and NMR spectroscopy. The NMR signal for boronic esters typically appears at δ ~30–35 ppm. High-resolution mass spectrometry (HRMS) can validate the molecular formula .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Risk Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.
- Exposure Management : In case of skin contact, wash immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs.
- Contradictions in Safety Data : While some SDS (e.g., ) report no acute toxicity, similar boronic esters (e.g., ) are classified as skin/eye irritants. Assume a conservative approach by adhering to GHS Category 2 precautions .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?
- Reaction Design :
- Catalyst Selection : Use Pd(PPh) (0.5–2 mol%) or XPhos Pd G3 for sterically hindered substrates.
- Solvent/Base Systems : Test mixtures of toluene/EtOH/HO (3:1:1) with NaCO as a base. For moisture-sensitive substrates, replace HO with anhydrous DMF and KPO.
- Kinetic Monitoring : Track reaction progress via TLC or in situ NMR (if fluorinated partners are used). Adjust equivalents of aryl halide (1.2–1.5 equiv) to compensate for boronic ester hydrolysis .
Q. What are the potential sources of variability in reaction yields when using this compound, and how can they be addressed?
- Troubleshooting Framework :
- Purity Degradation : Hydrolysis of the boronic ester to the free boronic acid reduces reactivity. Pre-dry the compound at 40°C under vacuum and store over molecular sieves.
- Competing Side Reactions : The methylsulfonyl group may participate in unintended nucleophilic substitutions. Screen additives like TBAB (tetrabutylammonium bromide) to suppress such pathways.
- Oxygen Sensitivity : Degas solvents and employ Schlenk techniques to prevent Pd catalyst deactivation .
Q. How should conflicting safety data from different sources be reconciled for proper risk assessment?
- Data Reconciliation Strategy :
- Source Evaluation : Prioritize SDS from academic or ISO-certified suppliers (e.g., TCI America in ) over generic entries. Cross-reference with PubChem or Reaxys for toxicity profiles.
- Experimental Validation : Conduct Ames tests for mutagenicity (if unaddressed in SDS) and patch tests for dermal irritation using in vitro models (e.g., EpiDerm™).
- Precautionary Principle : Assume worst-case hazard classifications until contradictory data are resolved through peer-reviewed studies .
Q. What methodologies are recommended to assess the environmental impact of this compound despite limited ecotoxicological data?
- Environmental Risk Assessment (ERA) :
- Read-Across Analysis : Use ecotoxicity data from structurally analogous boronic esters (e.g., 4-formylphenylboronic acid pinacol ester in ). Estimate biodegradability via QSAR models (e.g., EPI Suite).
- Waste Management : Neutralize reaction residues with aqueous NaOH (pH >12) to hydrolyze the boronic ester, followed by adsorption onto activated charcoal before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
